4-[(4-Fluoroanilino)methyl]phenol
Description
4-[(4-Fluoroanilino)methyl]phenol is a phenolic compound featuring a hydroxyphenyl group substituted with a methylene-linked 4-fluoroaniline moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The fluorine atom on the aniline ring enhances electronegativity, influencing hydrogen-bonding interactions and molecular stability, while the phenolic hydroxyl group contributes to solubility and reactivity . The compound’s synthesis typically involves condensation reactions between 4-fluoroaniline and phenolic aldehydes, followed by crystallization for structural validation via X-ray diffraction (XRD) .
Properties
CAS No. |
198879-39-9 |
|---|---|
Molecular Formula |
C13H12FNO |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
4-[(4-fluoroanilino)methyl]phenol |
InChI |
InChI=1S/C13H12FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-8,15-16H,9H2 |
InChI Key |
BVQJXQSQRXOCIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluoroanilino)methyl]phenol typically involves the reaction of 4-fluoroaniline with formaldehyde and phenol under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, where the amine group of 4-fluoroaniline reacts with formaldehyde to form an iminium ion, which then reacts with phenol to form the final product .
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Fluoroanilino)methyl]phenol can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluoroanilino)methyl]phenol undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-[(4-Fluoroanilino)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Fluoroanilino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substitution Patterns
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline (): Replaces the phenolic -OH with a dimethylamino group and substitutes fluorine with methoxy. The methoxy group increases electron density, reducing electrophilicity compared to the fluoro analogue .
- 2-Methoxy-5-((phenylamino)methyl)phenol (): Positions the methoxy and anilinomethyl groups on adjacent carbons of the phenol ring, creating steric hindrance that limits rotational freedom, unlike the para-substituted 4-[(4-Fluoroanilino)methyl]phenol .
- 4-[[(4-Fluorophenyl)imino]methyl]phenol (): Features an imine (C=N) linkage instead of a methylene bridge, altering conjugation and redox properties. This imine derivative exhibits stronger π-π stacking interactions in crystal lattices .
Heterocyclic Analogues
- Methyl 4-(4-fluoroanilino)-1,2,6-tris(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (): Incorporates a tetrahydropyridine ring, introducing conformational flexibility and additional hydrogen-bonding sites.
- Pyrimidine Schiff Base Derivatives (): Replaces the phenol ring with a pyrimidine core, enabling coordination with metal ions and antimicrobial activity. The 4-fluoroanilino group in these derivatives enhances selectivity toward bacterial enzymes .
Physicochemical Properties
- Solubility: The phenolic -OH group in 4-[(4-Fluoroanilino)methyl]phenol improves aqueous solubility compared to non-polar analogues like 1-BOC-4-[(4-fluoroanilino)methyl]piperidine (), which relies on organic solvents .
- Thermal Stability : Imine derivatives () decompose at lower temperatures (∼150°C) due to labile C=N bonds, whereas methylene-linked analogues (e.g., ) remain stable up to 200°C .
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